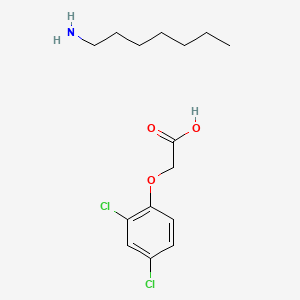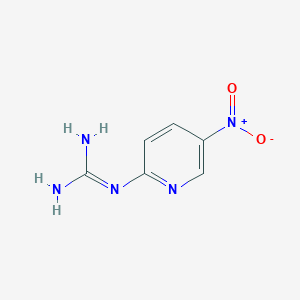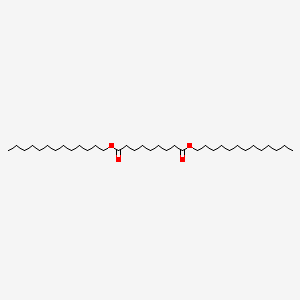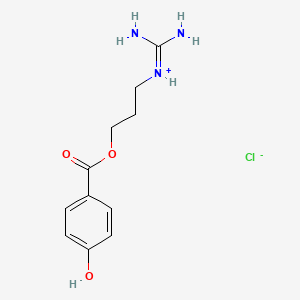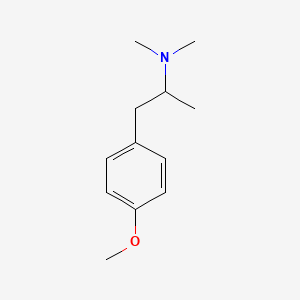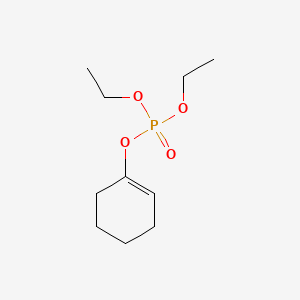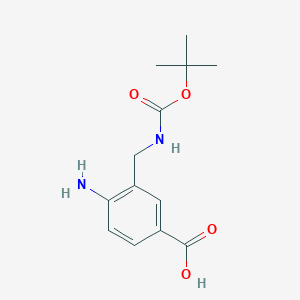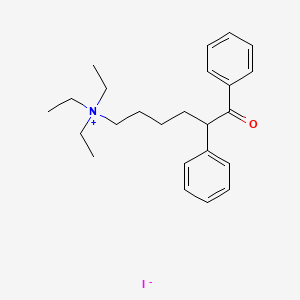
3-Amino-8-ethylquinoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-8-ethylquinoline dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of an amino group at the 3rd position and an ethyl group at the 8th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-ethylquinoline dihydrochloride typically involves the nitration of quinoline to produce a mixture of nitro derivatives, followed by reduction to obtain the amino derivative. The specific steps are as follows:
Nitration: Quinoline is nitrated to yield a mixture of 5-nitroquinoline and 8-nitroquinoline.
Separation: The nitro derivatives are separated by distillation and sublimation.
Reduction: The 8-nitroquinoline is reduced using tin powder in the presence of hydrochloric acid to produce 8-aminoquinoline.
Ethylation: The 8-aminoquinoline is then ethylated to introduce the ethyl group at the 8th position.
Formation of Dihydrochloride: The final product, this compound, is obtained by treating the ethylated compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated separation techniques, and efficient reduction processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-8-ethylquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as tin powder and hydrochloric acid are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
3-Amino-8-ethylquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 3-Amino-8-ethylquinoline dihydrochloride is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, in antimalarial research, quinoline derivatives are known to interfere with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme metabolites .
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: A structurally similar compound with an amino group at the 8th position.
Primaquine: An antimalarial drug that is a derivative of 8-aminoquinoline.
Tafenoquine: Another antimalarial drug with a longer half-life compared to primaquine.
Uniqueness
3-Amino-8-ethylquinoline dihydrochloride is unique due to the presence of both an amino group at the 3rd position and an ethyl group at the 8th position.
Properties
Molecular Formula |
C11H14Cl2N2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
8-ethylquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H12N2.2ClH/c1-2-8-4-3-5-9-6-10(12)7-13-11(8)9;;/h3-7H,2,12H2,1H3;2*1H |
InChI Key |
VODLOHFSTWGVEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC(=CN=C21)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




